molecular formula C9H8ClIZn B14901475 3-(4-Chlorophenyl)-2-propenylzinc iodide

3-(4-Chlorophenyl)-2-propenylzinc iodide

Cat. No.: B14901475
M. Wt: 343.9 g/mol
InChI Key: SIVYPTRKZVTECU-UHFFFAOYSA-M
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Description

3-(4-Chlorophenyl)-2-propenylzinc iodide is an organozinc reagent characterized by a propenyl chain (CH₂=CH–CH₂–) bonded to a zinc iodide moiety and a 4-chlorophenyl substituent. Organozinc compounds are widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), due to their moderate reactivity and functional group tolerance. The 4-chlorophenyl group may enhance stability and influence electronic properties, making this compound valuable for constructing complex aromatic systems.

Properties

Molecular Formula

C9H8ClIZn

Molecular Weight

343.9 g/mol

IUPAC Name

1-chloro-4-prop-2-enylbenzene;iodozinc(1+)

InChI

InChI=1S/C9H8Cl.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1

InChI Key

SIVYPTRKZVTECU-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CC1=CC=C(C=C1)Cl.[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-chlorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-(4-Chlorophenyl)-2-propenyl bromide+Zn3-(4-Chlorophenyl)-2-propenylzinc iodide\text{3-(4-Chlorophenyl)-2-propenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-Chlorophenyl)-2-propenyl bromide+Zn→3-(4-Chlorophenyl)-2-propenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-propenylzinc iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc iodide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield alcohols, while reduction with lithium aluminum hydride can produce alkanes.

Scientific Research Applications

3-(4-Chlorophenyl)-2-propenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-propenylzinc iodide involves the formation of carbon-carbon bonds through coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in other molecules to form new bonds. This process is facilitated by the presence of the 4-chlorophenyl group, which stabilizes the intermediate species and enhances the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α,β-Unsaturated Ketones (Enones)

Several enones with 4-chlorophenyl and propenyl groups have been studied for their electronic properties and biological activity:

Table 1: Key Chlorophenyl-Propenyl Enones and Their Properties
Compound Name Structure Highlights Key Findings Reference
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) 4-chlorophenyl, propenyl, hydroxyphenyl DFT studies (B3LYP/6-311G(d,p)) revealed a planar structure, high dipole moment (4.12 Debye), and intramolecular hydrogen bonding. Strong absorption at 370 nm (UV-Vis) .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) 4-chlorophenyl, propenyl, p-tolyl Cytotoxic IC₅₀: 100 μg/mL (MCF7 cells). Structural analogs showed cell proliferation inhibition .
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) 3-bromophenyl, propenyl, p-tolyl Similar cytotoxicity (IC₅₀: 100 μg/mL). Halogen substitution (Br vs. Cl) did not significantly alter activity .

Key Observations :

  • Electronic Effects: The 4-chlorophenyl group in 4CPHPP enhances electron-withdrawing character, stabilizing the enone system and influencing UV-Vis absorption .
  • Structural Flexibility : Substitution at the phenyl ring (e.g., hydroxyl, bromo, tolyl) modulates reactivity and bioactivity without drastic changes to the core propenyl framework .

Organometallic Analogues

  • Reactivity: Organozinc compounds generally exhibit lower reactivity than Grignard reagents (organomagnesium), enabling selective coupling with aryl halides. The 4-chlorophenyl group may reduce side reactions (e.g., β-hydride elimination) by stabilizing the intermediate .
  • Synthetic Utility: Unlike enones (used in cytotoxicity studies), organozinc reagents like 3-(4-Chlorophenyl)-2-propenylzinc iodide are typically intermediates in C–C bond-forming reactions rather than end-products .

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